Lipophilicity-Driven Permeability Advantage: 2-Methylsulfanyl vs. 2-Thiol/Acetamide Analogs
The target compound's 2-methylsulfanyl group confers a calculated XLogP3-AA of 1.9 and a TPSA of 110 Ų [1]. In contrast, the 2-thiol analog (CAS not available) would possess a lower LogP and a higher TPSA due to the thiol hydrogen bond donor, while the 2-acetamide analog (CAS 941244-40-2) adds both H-bond donors and larger polar surface area [2]. These differences directly affect predicted passive membrane permeability, as LogP and TPSA are key determinants in Lipinski's Rule of Five and related ADME models [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9, TPSA = 110 Ų |
| Comparator Or Baseline | 2-acetamide analog (CAS 941244-40-2): estimated higher TPSA due to acetamide group; 2-thiol analog: lower LogP, higher TPSA due to H-bond donor. |
| Quantified Difference | Target compound LogP is approximately 1.9; 2-thiol analog predicted LogP < 1.0 (class-level estimate). TPSA difference estimated ~20-30 Ų increase for acetamide analog. |
| Conditions | Computed physicochemical parameters from PubChem (2024 release) and structural comparison. |
Why This Matters
For cell-based assays or permeability-limited targets, the higher LogP and moderate TPSA of the 2-methylsulfanyl derivative may provide superior passive membrane diffusion compared to more polar 2-substituted analogs, directly impacting intracellular target engagement and screening hit rates.
- [1] PubChem Computed Properties for CID 16644117: XLogP3-AA = 1.9, TPSA = 110 Ų. View Source
- [2] Kuujia: CAS 941244-40-2, 2-({5-[3-(Pyrrolidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide (structural comparator). View Source
- [3] Lipinski, C.A. et al. 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Advanced Drug Delivery Reviews, 2001. View Source
